1-Boc-3-(methylaminomethyl)-3-fluoroazetidine
Overview
Description
1-Boc-3-(methylaminomethyl)-3-fluoroazetidine is a fluorinated azetidine derivative The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylaminomethyl substituent, and a fluorine atom on the azetidine ring
Preparation Methods
The synthesis of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Methylaminomethyl Group:
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Boc-3-(methylaminomethyl)-3-fluoroazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-(methylaminomethyl)-3-fluoroazetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine involves its interaction with molecular targets through its functional groups. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The Boc group provides protection during synthetic transformations, which can be removed to reveal the active amine group. The methylaminomethyl group can participate in various biochemical interactions.
Comparison with Similar Compounds
1-Boc-3-(methylaminomethyl)-3-fluoroazetidine can be compared with other similar compounds, such as:
1-Boc-3-(aminomethyl)-3-fluoroazetidine: Lacks the methyl group on the aminomethyl substituent.
1-Boc-3-(methylaminomethyl)azetidine: Lacks the fluorine atom on the azetidine ring.
3-(methylaminomethyl)-3-fluoroazetidine: Lacks the Boc protecting group.
The presence of the fluorine atom and the Boc protecting group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-(methylaminomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(11,7-13)5-12-4/h12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSSXCNTJURBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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